molecular formula C8H18ClNO2 B13486844 1-(3-Methoxy-2,2-dimethyloxolan-3-yl)methanamine hydrochloride

1-(3-Methoxy-2,2-dimethyloxolan-3-yl)methanamine hydrochloride

Cat. No.: B13486844
M. Wt: 195.69 g/mol
InChI Key: AMCIMKFSCSVDPJ-UHFFFAOYSA-N
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Description

1-(3-Methoxy-2,2-dimethyloxolan-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C8H18ClNO2. It is a derivative of oxolane, a five-membered ring containing one oxygen atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxy-2,2-dimethyloxolan-3-yl)methanamine hydrochloride typically involves the reaction of 3-methoxy-2,2-dimethyloxolane with methanamine in the presence of hydrochloric acid. The reaction conditions often include:

    Temperature: Room temperature

    Solvent: Methanol or ethanol

    Catalyst: Hydrochloric acid

The reaction proceeds through nucleophilic substitution, where the methanamine attacks the oxolane ring, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxy-2,2-dimethyloxolan-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophiles: Ammonia (NH3), hydroxide ions (OH-)

Major Products Formed

The major products formed from these reactions include various amine derivatives, oxides, and substituted oxolane compounds.

Scientific Research Applications

1-(3-Methoxy-2,2-dimethyloxolan-3-yl)methanamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-Methoxy-2,2-dimethyloxolan-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyloxolane-3-methanamine hydrochloride
  • 3-Methoxy-2,2-dimethyloxolane

Uniqueness

1-(3-Methoxy-2,2-dimethyloxolan-3-yl)methanamine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C8H18ClNO2

Molecular Weight

195.69 g/mol

IUPAC Name

(3-methoxy-2,2-dimethyloxolan-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C8H17NO2.ClH/c1-7(2)8(6-9,10-3)4-5-11-7;/h4-6,9H2,1-3H3;1H

InChI Key

AMCIMKFSCSVDPJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CCO1)(CN)OC)C.Cl

Origin of Product

United States

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